Introduction: The Strategic Value of a Bifunctional Building Block
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Heptynyl Oxirane
In the landscape of modern synthetic and medicinal chemistry, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. 1-Heptynyl oxirane (also known as 2-(hept-1-yn-1-yl)oxirane) is a prime example of such a versatile chemical entity. It incorporates a strained three-membered epoxide ring, a potent electrophile for nucleophilic attack, and a terminal alkyne, a gateway to a rich variety of transformations including carbon-carbon bond formations and bioorthogonal "click" chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of 1-heptynyl oxirane, tailored for researchers and professionals in drug discovery and development. The unique linear geometry of the alkyne coupled with the stereochemical possibilities of the oxirane ring makes this molecule a compelling scaffold for exploring chemical space.[2]
Synthesis of 1-Heptynyl Oxirane
The synthesis of terminal alkynyl epoxides can be approached in several ways. A common and reliable method involves the nucleophilic addition of a metal acetylide to an electrophilic epoxide precursor, such as epichlorohydrin. This method is favored because it builds the molecule from readily available starting materials and offers good control over the reaction.
Conceptual Workflow for Synthesis
The overall strategy involves the deprotonation of a terminal alkyne (1-heptyne) to form a highly nucleophilic acetylide anion, which then performs a nucleophilic substitution on epichlorohydrin, leading to ring-opening, followed by an intramolecular SN2 reaction to form the desired oxirane ring.
Caption: Synthetic workflow for 1-heptynyl oxirane.
Detailed Experimental Protocol: Synthesis via Lithium Acetylide
This protocol describes the synthesis of 1-heptynyl oxirane from 1-heptyne and epichlorohydrin.
Materials:
-
1-Heptyne (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Epichlorohydrin (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of argon and allowed to cool to room temperature. The flask is charged with anhydrous THF (100 mL) and 1-heptyne (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Acetylide Formation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium heptynilide.[3]
-
Nucleophilic Addition: Epichlorohydrin (1.2 eq) is added dropwise to the acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-heptynyl oxirane as a colorless oil.
Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the terminal alkyne, which has a pKa of approximately 25.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition. The intramolecular cyclization to form the epoxide is a thermodynamically favorable process that occurs upon warming.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this specific molecule, the following properties are based on calculations and analogies to similar structures like other alkynyl epoxides.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | - |
| Molecular Weight | 138.21 g/mol | - |
| Appearance | Colorless oil (predicted) | - |
| Boiling Point | ~180-190 °C (predicted at atm. pressure) | Analogous Compounds |
| Density | ~0.9 g/cm³ (predicted) | Analogous Compounds |
| Refractive Index | ~1.45 (predicted) | Analogous Compounds |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of 1-heptynyl oxirane. The key is to identify the characteristic signals for both the epoxide and the terminal alkyne moieties.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 3.1-3.2 ppm (m, 1H): Proton on the oxirane ring adjacent to the alkyne. δ 2.8-2.9 ppm (m, 1H): One of the diastereotopic protons on the terminal oxirane carbon.[4] δ 2.5-2.6 ppm (m, 1H): The other diastereotopic proton on the terminal oxirane carbon.[4] δ 2.2-2.3 ppm (t, 2H): Methylene protons adjacent to the triple bond. δ 2.1-2.2 ppm (t, 1H): Terminal alkyne proton.[5] δ 1.3-1.6 ppm (m, 6H): Aliphatic methylene protons. δ 0.9 ppm (t, 3H): Terminal methyl protons. |
| ¹³C NMR (CDCl₃) | δ 80-90 ppm: Internal alkyne carbon (C-2). δ 70-80 ppm: Terminal alkyne carbon (C-1). δ 50-60 ppm: Oxirane carbon adjacent to the alkyne.[6] δ 45-55 ppm: Terminal oxirane carbon.[6] δ 30-32 ppm, 28-30 ppm, 21-23 ppm, 18-20 ppm: Aliphatic carbons. δ 13-15 ppm: Terminal methyl carbon. |
| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch (terminal alkyne).[5] ~2120 cm⁻¹ (weak to medium): C≡C stretch.[5] ~3050 cm⁻¹ (weak): C-H stretch on the epoxide ring. ~1250 cm⁻¹ (medium): C-O stretch (epoxide ring breathing). ~850-950 cm⁻¹ (medium): Asymmetric epoxide ring deformation. |
Reactivity and Synthetic Applications
The dual functionality of 1-heptynyl oxirane allows for a wide range of selective transformations. The reactivity of the epoxide and the alkyne can be addressed independently by choosing appropriate reaction conditions.
Reactions of the Epoxide Ring: Nucleophilic Opening
The strained three-membered ring of the epoxide is susceptible to ring-opening by a variety of nucleophiles. The regioselectivity of the attack depends on the reaction conditions (acidic vs. basic).
-
Basic/Nucleophilic Conditions: Attack occurs at the less sterically hindered terminal carbon (SN2 mechanism).
-
Acidic Conditions: The reaction proceeds through a protonated epoxide intermediate. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.
Caption: Nucleophilic ring-opening of 1-heptynyl oxirane.
Protocol: Ring-Opening with an Amine Nucleophile
-
Setup: In a round-bottom flask, dissolve 1-heptynyl oxirane (1.0 eq) in methanol (10 mL).
-
Addition: Add diethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Remove the solvent and excess amine under reduced pressure to obtain the crude β-amino alcohol product, which can be further purified by chromatography if necessary.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile handle for carbon-carbon bond formation and conjugation chemistry.
-
Deprotonation and Alkylation: As seen in its synthesis, the terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide.[3]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Azide-Alkyne Cycloaddition ("Click" Chemistry): This is one of the most powerful reactions of terminal alkynes. The copper(I)-catalyzed reaction with an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for bioconjugation and medicinal chemistry applications.[1][]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: To a solution of 1-heptynyl oxirane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL), add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reduction: Add sodium ascorbate (0.2 eq) in water to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is soluble, extract with an organic solvent, dry, and purify by chromatography.
Relevance and Applications in Drug Development
1-Heptynyl oxirane is not an approved drug itself, but its constituent functional groups make it a highly valuable building block in drug discovery.[8][9][10]
-
Introduction of Structural Diversity: The epoxide can be opened with a wide array of nucleophiles (amines, alcohols, thiols, azides), allowing for the rapid generation of a library of analogs from a common intermediate. This is a powerful strategy in lead optimization.[8]
-
Linker Chemistry: The alkyne moiety is ideal for use in "click" chemistry to conjugate the molecule to other entities.[11][12] This is particularly relevant for:
-
PROTACs (Proteolysis-Targeting Chimeras): Linking a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): Attaching a potent cytotoxic drug to a monoclonal antibody for targeted delivery to cancer cells.
-
-
Bioisosteric Replacement: The linear, rigid alkyne group can act as a bioisostere for other functional groups, such as phenyl rings or amides, helping to improve pharmacokinetic properties like metabolic stability or target binding affinity.[2][9]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, 1-heptynyl oxirane could be used as a fragment to screen against biological targets. Hits can then be elaborated by reacting either the epoxide or the alkyne.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling 1-heptynyl oxirane.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Hazards of Epoxides: Epoxides are alkylating agents and should be considered potentially toxic and mutagenic. Avoid inhalation and skin contact.[15]
-
Hazards of Alkynes: Terminal alkynes can be flammable. The formation of metal acetylides, particularly with heavy metals like silver or copper, can result in explosive compounds. While the described synthetic procedures are standard, care should be taken to avoid the formation of hazardous byproducts.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]
Conclusion
1-Heptynyl oxirane represents a synthetically powerful and versatile building block for chemical and pharmaceutical research. Its dual reactivity allows for selective and sequential modifications, providing a robust platform for generating molecular complexity and diversity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to strategically incorporate this valuable synthon into their programs, accelerating the discovery and development of novel therapeutic agents.
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